molecular formula C18H23N3O3 B2555567 tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate CAS No. 1286272-83-0

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B2555567
CAS No.: 1286272-83-0
M. Wt: 329.4
InChI Key: TXUYYQYPISNQEE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyanobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base .

Chemical Reactions Analysis

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate is widely used in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate can be compared with similar compounds, such as:

  • tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(3-cyanobenzoyl)piperidin-3-ylcarbamate

These compounds share structural similarities but differ in the position of the cyanobenzoyl group or the piperidine ring, leading to variations in their chemical properties and applications .

Biological Activity

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate (CAS No. 1286272-83-0) is a synthetic compound that has garnered attention within the pharmaceutical and biochemical research communities due to its potential biological activities. This article reviews the available literature on its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a cyanobenzoyl moiety, which may contribute to its biological properties. The molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, and its structure can be represented as follows:

tert Butyl 1 3 cyanobenzoyl piperidin 4 ylcarbamate\text{tert Butyl 1 3 cyanobenzoyl piperidin 4 ylcarbamate}

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. A related study on structurally similar compounds indicated their potential to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The exact pathways remain to be elucidated for this specific compound, but similar compounds have been shown to interact with key regulatory proteins involved in cancer progression.

The proposed mechanisms of action for compounds in this class typically include:

  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signal transduction pathways.

Further research is necessary to clarify the precise molecular targets for this compound.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Compound AAntimicrobialCell wall synthesis inhibition
Compound BAnticancerApoptosis induction
Compound CAnti-inflammatoryNLRP3 inflammasome inhibition

Case Studies

  • In Vitro Studies : A series of piperidine derivatives were tested for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. While specific data on this compound were not highlighted, the results from similar compounds indicate a promising avenue for further exploration in inflammatory diseases .
  • Pharmacological Screening : In a broader screening of piperidine derivatives, several compounds demonstrated significant cytotoxicity against various cancer cell lines. These findings suggest that modifications in the piperidine structure can lead to enhanced biological activity, indicating the potential for this compound to be developed further as an anticancer agent .

Properties

IUPAC Name

tert-butyl N-[1-(3-cyanobenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)20-15-7-9-21(10-8-15)16(22)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUYYQYPISNQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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